molecular formula C11H12Cl2O B12900713 5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran CAS No. 6834-35-1

5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran

Cat. No.: B12900713
CAS No.: 6834-35-1
M. Wt: 231.11 g/mol
InChI Key: VWHROUMDUGPWIP-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,2,4-trimethyl-3H-1-benzofuran is a chemical compound with the molecular formula C11H12Cl2O It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran typically involves the chlorination of 2,2,4-trimethyl-3H-1-benzofuran. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2,2,4-trimethyl-3H-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogen atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dichloro-2,2,4-trimethyl-3H-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-2,2,4-trimethyl-2,3-dihydro-1-benzofuran
  • 7,8-Dichloro-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Uniqueness

5,7-Dichloro-2,2,4-trimethyl-3H-1-benzofuran is unique due to its specific substitution pattern and the presence of both chlorine atoms and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6834-35-1

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran

InChI

InChI=1S/C11H12Cl2O/c1-6-7-5-11(2,3)14-10(7)9(13)4-8(6)12/h4H,5H2,1-3H3

InChI Key

VWHROUMDUGPWIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(OC2=C(C=C1Cl)Cl)(C)C

Origin of Product

United States

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